Acalabrutinib

Descripción

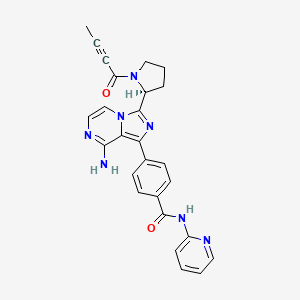

Structure

3D Structure

Propiedades

IUPAC Name |

4-[8-amino-3-[(2S)-1-but-2-ynoylpyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N7O2/c1-2-6-21(34)32-15-5-7-19(32)25-31-22(23-24(27)29-14-16-33(23)25)17-9-11-18(12-10-17)26(35)30-20-8-3-4-13-28-20/h3-4,8-14,16,19H,5,7,15H2,1H3,(H2,27,29)(H,28,30,35)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDENQIQQYWYTPO-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)N1CCCC1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#CC(=O)N1CCC[C@H]1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401026209 | |

| Record name | Acalabrutinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401026209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Freely soluble in water at pH values below 3 but is practically insoluble in water at pH values above 6 | |

| Record name | Acalabrutinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11703 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1420477-60-6 | |

| Record name | 4-[8-Amino-3-[(2S)-1-(1-oxo-2-butyn-1-yl)-2-pyrrolidinyl]imidazo[1,5-a]pyrazin-1-yl]-N-2-pyridinylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1420477-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acalabrutinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1420477606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acalabrutinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11703 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acalabrutinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401026209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACALABRUTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I42748ELQW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Acalabrutinib's Mechanism of Action: A Deep Dive into Downstream Targets

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Acalabrutinib is a second-generation, highly selective, and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] Its targeted action disrupts the downstream signaling cascades essential for B-cell proliferation, survival, and trafficking, making it a cornerstone therapy for various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1][3] This technical guide provides a comprehensive overview of this compound's mechanism of action, with a specific focus on its downstream molecular targets. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the drug's pharmacological effects.

Core Mechanism of Action: Covalent Inhibition of BTK

This compound's primary mechanism of action involves the formation of a covalent bond with a cysteine residue (Cys481) within the ATP-binding pocket of the BTK enzyme.[1][4] This irreversible binding effectively and permanently inactivates the kinase, preventing the phosphorylation of its downstream substrates.[5] Unlike the first-generation BTK inhibitor ibrutinib, this compound exhibits a more selective binding profile with minimal off-target activity against other kinases, which is thought to contribute to its favorable safety profile.[3][6][7]

Downstream Signaling Pathways Attenuated by this compound

The inhibition of BTK by this compound initiates a cascade of effects on downstream signaling pathways that are crucial for B-cell function and malignancy.

The B-Cell Receptor (BCR) Signaling Pathway

The BCR pathway is central to B-cell development, activation, and survival. Upon antigen binding, a series of phosphorylation events are triggered, with BTK playing a pivotal role. This compound's inhibition of BTK disrupts this entire cascade.

Key Downstream Targets in the BCR Pathway:

-

Phospholipase C gamma 2 (PLCγ2): BTK is directly responsible for the phosphorylation and activation of PLCγ2. Activated PLCγ2 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), which act as second messengers to propagate the signal downstream. Studies have demonstrated that this compound treatment leads to a significant reduction in the phosphorylation of PLCγ2.[4][8]

-

Extracellular signal-regulated kinase (ERK): The ERK pathway, a component of the mitogen-activated protein kinase (MAPK) cascade, is involved in cell proliferation and differentiation. This compound has been shown to decrease the phosphorylation of ERK, indicating an inhibitory effect on this pro-growth signaling axis.[4][8]

-

Protein Kinase B (Akt): The PI3K/Akt pathway is a critical regulator of cell survival and metabolism. While not a direct target, Akt signaling is modulated by the BCR pathway, and this compound has been shown to inhibit the phosphorylation of Akt.[4]

BCR Signaling Pathway Inhibition by this compound.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. In B-cells, BTK is involved in the activation of the canonical NF-κB pathway. This compound treatment has been shown to reduce the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB, leading to decreased expression of NF-κB target genes that promote cell survival.[8][9]

NF-κB Pathway Inhibition by this compound.

Chemokine Receptor Signaling and Cell Adhesion

BTK is also involved in signaling downstream of chemokine receptors, such as CXCR4 and CXCR5, which are critical for B-cell trafficking and homing to lymphoid tissues. By inhibiting BTK, this compound disrupts these signaling pathways, leading to the mobilization of malignant B-cells from the lymph nodes and bone marrow into the peripheral blood, a phenomenon known as lymphocytosis. This redistribution makes the cancer cells more accessible to other therapeutic agents.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Kinase Inhibitory Activity

| Kinase | This compound IC₅₀ (nM) | Ibrutinib IC₅₀ (nM) | Reference |

| BTK | 5.1 | 1.5 | [8] |

| ITK | Not Significantly Inhibited | Inhibited | [8] |

| TEC | >1000 | 78 | [4] |

| EGFR | >1000 | 9.7 | [4] |

Table 2: Clinical Efficacy in Chronic Lymphocytic Leukemia (ELEVATE-TN and ASCEND Trials)

| Endpoint | ELEVATE-TN (Treatment-Naïve) | ASCEND (Relapsed/Refractory) | Reference |

| Median Progression-Free Survival (PFS) | Not Reached (this compound + Obinutuzumab) | Not Reached (this compound) | [10][11] |

| Not Reached (this compound Monotherapy) | 16.5 months (Investigator's Choice) | [10][11] | |

| 22.6 months (Chlorambucil + Obinutuzumab) | [10] | ||

| Overall Response Rate (ORR) | 93.9% (this compound + Obinutuzumab) | 81% (this compound) | [10][11] |

| 85.5% (this compound Monotherapy) | 75% (Investigator's Choice) | [10][11] | |

| 78.9% (Chlorambucil + Obinutuzumab) | [10] |

Table 3: BTK Occupancy in Peripheral Blood Mononuclear Cells (PBMCs)

| Dosing Regimen | Median BTK Occupancy at Trough | Reference |

| 100 mg twice daily | 95.3% | [9] |

| 200 mg once daily | 87.6% | [9] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Western Blot Analysis for Phosphorylated Downstream Targets

Objective: To determine the effect of this compound on the phosphorylation status of BTK downstream targets (e.g., PLCγ2, ERK, S6, NF-κB).

Materials:

-

CLL patient-derived cells or B-cell lymphoma cell lines

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (specific for total and phosphorylated forms of PLCγ2, ERK, S6, p65)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Culture cells and treat with varying concentrations of this compound or vehicle control for a specified time.

-

Cell Lysis: Harvest cells, wash with cold PBS, and lyse with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the total and phosphorylated forms of the target proteins overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Western Blot Experimental Workflow.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against BTK and other kinases.

Materials:

-

Recombinant human kinase (e.g., BTK, ITK)

-

Kinase-specific substrate (peptide or protein)

-

This compound (serially diluted)

-

ATP (often radiolabeled, e.g., [γ-³²P]ATP)

-

Kinase reaction buffer

-

Assay plates (e.g., 96-well)

-

Detection method (e.g., scintillation counter for radioactivity, or fluorescence/luminescence plate reader for non-radioactive methods)

Procedure:

-

Assay Setup: In the wells of an assay plate, combine the kinase, substrate, and kinase reaction buffer.

-

Inhibitor Addition: Add serially diluted this compound or vehicle control to the wells.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at a controlled temperature for a specific period to allow the kinase reaction to proceed.

-

Reaction Termination: Stop the reaction (e.g., by adding a stop solution or by spotting onto a membrane).

-

Detection: Measure the amount of phosphorylated substrate using the chosen detection method.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Mouse Xenograft Model of Chronic Lymphocytic Leukemia

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., NSG mice)

-

CLL patient-derived cells or a CLL cell line

-

This compound formulation for oral gavage

-

Vehicle control

-

Calipers for tumor measurement (if applicable)

-

Flow cytometry reagents for analyzing peripheral blood and spleen

Procedure:

-

Cell Implantation: Inject CLL cells into the mice (e.g., intravenously or intraperitoneally).

-

Tumor Establishment: Allow the leukemia to establish in the mice, which can be monitored by analyzing peripheral blood for the presence of human CD19+/CD5+ cells.

-

Treatment: Once the disease is established, randomize the mice into treatment and control groups. Administer this compound or vehicle control orally on a defined schedule.

-

Monitoring: Monitor the tumor burden by regularly collecting peripheral blood and analyzing the percentage of leukemic cells by flow cytometry. Monitor the overall health and body weight of the mice.

-

Endpoint: At the end of the study (due to a predefined time point or ethical endpoints), euthanize the mice and harvest tissues (e.g., spleen, bone marrow) for further analysis of tumor burden and pharmacodynamic markers.

-

Analysis: Compare the tumor burden and survival between the this compound-treated and control groups to assess the in vivo efficacy.

Conclusion

This compound is a potent and selective BTK inhibitor that exerts its anti-cancer effects by disrupting key downstream signaling pathways essential for B-cell malignancy. Its precise targeting of BTK leads to the inhibition of the BCR and NF-κB pathways, ultimately resulting in decreased cell proliferation, enhanced apoptosis, and mobilization of leukemic cells from their protective microenvironments. The high selectivity of this compound contributes to its favorable clinical profile. A thorough understanding of its mechanism of action and downstream targets is crucial for the continued development and optimal clinical application of this important therapeutic agent.

References

- 1. ascopubs.org [ascopubs.org]

- 2. Clinical Flow-Cytometric Testing in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Optimized Xenograft Protocol for Chronic Lymphocytic Leukemia Results in High Engraftment Efficiency for All CLL Subgroups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ASCEND final results: this compound compared with idelalisib + R or Bendamustine + R in R/R CLL [lymphomahub.com]

- 6. Flow cytometry and immunophenotyping for chronic lymphoproliferative disorders - Clinical Laboratory int. [clinlabint.com]

- 7. ELEVATE-TN Trial Summary | CALQUENCE▼ (this compound) [haematologyhorizon.co.uk]

- 8. scientificarchives.com [scientificarchives.com]

- 9. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Frontiers | A Detailed Analysis of Parameters Supporting the Engraftment and Growth of Chronic Lymphocytic Leukemia Cells in Immune-Deficient Mice [frontiersin.org]

Acalabrutinib's Covalent Engagement with Cys481: A Technical Deep Dive into Binding Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the kinetics governing the covalent binding of acalabrutinib to cysteine 481 (Cys481) of Bruton's tyrosine kinase (BTK). This compound is a highly selective, second-generation BTK inhibitor approved for the treatment of various B-cell malignancies.[1][2] Its efficacy is rooted in its specific mechanism of action: the formation of an irreversible covalent bond with the Cys481 residue located within the ATP-binding pocket of BTK, leading to sustained inhibition of the enzyme's kinase activity.[3][4][5][6] This guide synthesizes key kinetic data, details the experimental methodologies used for their determination, and visualizes the underlying biological and experimental frameworks.

The B-Cell Receptor (BCR) Signaling Pathway and BTK's Role

Bruton's tyrosine kinase is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[7] This pathway is essential for the proliferation, trafficking, chemotaxis, and survival of B-cells.[7] In many B-cell cancers, the BCR pathway is constitutively active, promoting the uncontrolled growth of malignant cells.[5] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors like NF-κB that drive cell survival and proliferation.[8] this compound's targeted inhibition of BTK effectively blocks these downstream signals, inducing apoptosis in malignant B-cells.[2][8]

Figure 1. Simplified B-Cell Receptor (BCR) signaling pathway showing this compound's inhibition of BTK.

Kinetics of Covalent Binding to Cys481

The interaction between this compound and BTK is a two-step process, which is characteristic of covalent inhibitors.[9][10]

-

Initial Reversible Binding: this compound first binds non-covalently to the ATP-binding site of BTK, forming a reversible enzyme-inhibitor complex (E·I). This initial binding is governed by standard association (kon) and dissociation (koff) rate constants, and the affinity of this step is defined by the dissociation constant (KI = koff/kon).

-

Irreversible Covalent Bond Formation: Following the initial binding, the reactive butynamide group of this compound forms a covalent bond with the thiol group of the Cys481 residue.[11] This is an irreversible reaction characterized by the inactivation rate constant (kinact). This step locks the inhibitor in place, leading to permanent inactivation of the enzyme.

The overall efficiency of a covalent inhibitor is best described by the ratio kinact/KI, which accounts for both the initial binding affinity and the rate of covalent bond formation.[11]

Figure 2. Two-step kinetic model of this compound's covalent inhibition of BTK.

Quantitative Kinetic and Potency Data

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. While specific rate constants like kon and koff are not consistently reported in the public domain, the overall potency (IC50), covalent efficiency (kinact/KI), and target occupancy provide a clear picture of its kinetic profile.

Table 1: Biochemical Potency and Selectivity of this compound

| Target Kinase | IC50 (nM) | Assay Type | Reference |

|---|---|---|---|

| BTK | 5.1 | IMAP | [11] |

| BTK | 1.5 | Biochemical Assay | [4] |

| BMX | <100 | Biochemical Assay | [3] |

| TEC | <100 | Biochemical Assay | [3] |

| ERBB4 | <100 | Biochemical Assay | [3] |

| EGFR | >1000 | Biochemical Assay | [11] |

| ITK | >1000 | Biochemical Assay |[11] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Biochemical analyses that account for the two-step covalent binding process have shown the selectivity of this compound for BTK over TEC to be in the range of 3.0-4.2.[9] This highlights that time-dependent inactivation kinetics are crucial for accurately assessing the selectivity of covalent inhibitors.[9]

Table 2: Clinical and In Vivo BTK Occupancy by this compound

| Dosing Regimen | Compartment | Time Point | Median BTK Occupancy | Reference |

|---|---|---|---|---|

| 100 mg (single dose) | Peripheral B-cells (Healthy Volunteers) | 3 and 12 hours | ~99% | [11] |

| 100 mg (single dose) | Peripheral B-cells (Healthy Volunteers) | 24 hours | ~90% | [11] |

| 100 mg Twice Daily | Peripheral Blood (CLL Patients) | Trough | 95.3% | |

| 200 mg Once Daily | Peripheral Blood (CLL Patients) | Trough | 87.6% |

| 100 mg Twice Daily | Peripheral Blood (CLL Patients) | 4 hours post-dose | >96% | |

BTK occupancy refers to the percentage of BTK enzyme that is bound by the inhibitor. Due to the irreversible nature of the binding, recovery of BTK activity requires de novo protein synthesis.

Experimental Protocols

A variety of sophisticated experimental techniques are employed to characterize the kinetics of this compound's interaction with BTK.

Biochemical Kinase Assays for IC50 Determination

These assays measure the ability of an inhibitor to block the enzymatic activity of purified kinase.

-

Objective: To determine the concentration of this compound required to inhibit 50% of BTK enzymatic activity.

-

General Methodology:

-

Reagents: Recombinant human BTK enzyme, a specific peptide substrate, and ATP are prepared in a suitable buffer.

-

Compound Dilution: this compound is serially diluted to create a range of concentrations.

-

Reaction: The enzyme, substrate, and inhibitor are incubated together. The reaction is initiated by the addition of ATP.

-

Detection: After a fixed incubation time (e.g., 60 minutes), the amount of phosphorylated substrate is quantified.[6] Several detection methods are common:

-

Z'-LYTE™ Assay: This method uses a FRET-based peptide substrate. Phosphorylation protects the substrate from proteolytic cleavage, preserving the FRET signal.

-

LanthaScreen™ Binding Assay: This is a TR-FRET-based competition assay that measures the displacement of a fluorescent tracer from the kinase's ATP pocket by the inhibitor.

-

-

Data Analysis: The concentration-response data are fitted to a four-parameter logistic curve to calculate the IC50 value.

-

Time-Dependent Inhibition Assays for Covalent Kinetics

To characterize the two-step covalent binding, assays that measure inhibition over time are necessary.

-

Objective: To determine the kinetic parameters KI and kinact.

-

Methodology:

-

The BTK enzyme is pre-incubated with various concentrations of this compound for different lengths of time.

-

At each time point, an aliquot of the enzyme-inhibitor mixture is taken, and the remaining enzymatic activity is measured by adding substrate and ATP.

-

The observed rate of inactivation (kobs) for each inhibitor concentration is determined by plotting the natural log of the remaining enzyme activity against time.

-

These kobs values are then plotted against the inhibitor concentration. The resulting hyperbolic curve can be fitted to the Michaelis-Menten equation for irreversible inhibitors to derive the values for KI and kinact.

-

Cell-Based BTK Occupancy Assays

These assays quantify the percentage of BTK that is covalently bound by this compound in a cellular context.

-

Objective: To measure target engagement in cells from preclinical models or patients.

-

Methodology (TR-FRET based):

-

Sample Collection: Peripheral blood mononuclear cells (PBMCs) are isolated from blood samples.[4]

-

Cell Lysis: Cells are lysed to release intracellular proteins, including BTK.

-

Measurement of Free BTK: A biotinylated affinity probe, which also covalently binds to Cys481, is added to the lysate. This probe will only bind to BTK molecules not already occupied by this compound. A fluorescently labeled detection molecule (e.g., streptavidin-d2) is added.

-

Measurement of Total BTK: In a parallel sample, a different antibody pair is used to detect all BTK protein, regardless of its occupancy status. A terbium-conjugated anti-BTK antibody can serve as a donor for two different fluorescent acceptors.[4]

-

Detection: The TR-FRET signal is measured for both free and total BTK.

-

Calculation: BTK occupancy is calculated as: (1 - [Free BTK] / [Total BTK]) * 100%.

-

Figure 3. General workflow for a cell-based BTK occupancy assay.

Mass Spectrometry (LC-MS/MS) for Covalent Binding Confirmation

Liquid chromatography-tandem mass spectrometry is the definitive method to confirm that a covalent bond has formed at the specific Cys481 residue.

-

Objective: To identify the precise site of covalent modification on the BTK protein.

-

Methodology:

-

Incubation: Recombinant BTK is incubated with this compound.

-

Digestion: The protein is digested into smaller peptides using a protease like trypsin.

-

LC Separation: The resulting peptide mixture is separated using liquid chromatography.

-

MS/MS Analysis: The mass spectrometer measures the mass-to-charge ratio of the peptides. Peptides are fragmented, and the masses of the fragments are measured (MS/MS).

-

Data Analysis: The peptide containing Cys481 is identified. A mass shift corresponding to the molecular weight of this compound confirms that the drug has covalently attached to that specific peptide. Fragmentation analysis can pinpoint Cys481 as the exact site of modification.

-

Conclusion

The therapeutic success of this compound is underpinned by the specific kinetics of its interaction with Bruton's tyrosine kinase. Its mechanism involves an initial, reversible binding event followed by the formation of an irreversible, covalent bond with the Cys481 residue. This results in potent and sustained inhibition of BTK activity. Quantitative data from biochemical and cellular assays demonstrate high on-target potency and impressive target occupancy in patients. The reduced reactivity of this compound's butynamide warhead, compared to the acrylamide moiety of first-generation inhibitors, contributes to its enhanced selectivity, minimizing off-target effects.[11] The detailed experimental protocols outlined in this guide provide the foundation for the continued study and development of next-generation covalent kinase inhibitors.

References

- 1. This compound: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | this compound: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies [frontiersin.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. The Bruton’s tyrosine kinase (BTK) inhibitor this compound demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmacytimes.com [pharmacytimes.com]

- 6. researchgate.net [researchgate.net]

- 7. Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Relative Selectivity of Covalent Inhibitors Requires Assessment of Inactivation Kinetics and Cellular Occupancy: A Case Study of Ibrutinib and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Acalabrutinib's Targeted Disruption of the B-Cell Receptor Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular effects of acalabrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor, on the B-cell receptor (BCR) signaling pathway. Through a curated synthesis of preclinical and clinical data, this document details the mechanism of action, quantitative effects on signaling intermediates, and the experimental methodologies used to elucidate these effects.

Core Mechanism of Action: Covalent Inhibition of BTK

This compound is a highly selective and potent inhibitor of Bruton's tyrosine kinase, a critical enzyme in the BCR signaling cascade.[1][2] It functions as an irreversible inhibitor by forming a covalent bond with the cysteine residue at position 481 (Cys481) within the ATP-binding pocket of BTK.[3] This permanent binding effectively inactivates the kinase, preventing its downstream signaling functions that are crucial for the proliferation, survival, and migration of both normal and malignant B-cells.[1][2] The high selectivity of this compound for BTK minimizes off-target effects on other kinases, such as ITK and EGFR, which is a distinguishing feature compared to first-generation BTK inhibitors.

The inhibition of BTK by this compound disrupts multiple downstream signaling pathways, including the NF-κB, PI3K, and MAPK pathways, ultimately leading to the induction of apoptosis and the inhibition of cellular proliferation in B-cell malignancies.

Quantitative Effects on BCR Signaling

The administration of this compound leads to measurable, dose-dependent changes in BTK occupancy and the activity of downstream signaling molecules. These effects have been quantified in both preclinical models and clinical studies in patients with Chronic Lymphocytic Leukemia (CLL).

Table 1: BTK Occupancy and Synthesis

| Parameter | Dosing Regimen (CLL Patients) | Value | Citation |

| Peak BTK Occupancy | 100 mg BID or 200 mg QD | >96% (4 hours post-dose) | [3] |

| Trough BTK Occupancy | 100 mg BID | Median 95.3% | [3] |

| Trough BTK Occupancy | 200 mg QD | Median 87.6% | [3] |

| Free BTK (48h post-dose) | N/A | Median 25.6% | [3] |

| BTK Synthesis Rate | N/A | 3.6% to 31.4% per day | [3] |

BID: twice daily; QD: once daily.

Table 2: Inhibition of Downstream Signaling Molecules and Cellular Activation

| Molecule/Marker | Experimental System | Median Change from Baseline | Citation |

| Phospho-PLCγ2 | CLL Xenograft Mouse Model | -68% | [1] |

| Phospho-ERK | CLL Xenograft Mouse Model | -79% | [1] |

| CD69 Expression | CLL Patients (Day 28) | -62% | [3] |

| CD86 Expression | CLL Patients (Day 28) | -46% | [3] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and the methods used for its study, the following diagrams are provided.

Caption: this compound's point of intervention in the BCR signaling pathway.

Caption: General experimental workflows for studying this compound's effects.

Experimental Protocols

The following are summaries of the key experimental methodologies employed to quantify the effects of this compound.

BTK Occupancy Assay

This assay measures the percentage of BTK molecules that are covalently bound by this compound.

-

Principle: A common method is a validated enzyme-linked immunosorbent assay (ELISA) performed on isolated peripheral blood mononuclear cells (PBMCs).[4] Another approach is a homogeneous time-resolved fluorescence resonance energy transfer (TR-FRET) assay that can simultaneously measure free and total BTK levels.[5]

-

Protocol Outline (ELISA-based):

-

Sample Collection: Collect whole blood from subjects at specified time points (e.g., pre-dose, 4 hours post-dose, 12 hours post-dose).[4]

-

PBMC Isolation: Isolate PBMCs using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Lysis: Lyse the isolated PBMCs to release cellular proteins, including BTK.

-

ELISA: Use a sandwich ELISA format. One antibody captures total BTK, and a second, labeled antibody detects either total BTK or a probe that binds only to the unoccupied (free) BTK active site.

-

Calculation: BTK occupancy is calculated as: (1 - [Free BTK / Total BTK]) * 100%.

-

Western Blotting for Phosphorylated Signaling Proteins

Western blotting is used to detect the phosphorylation status of key proteins downstream of BTK, such as PLCγ2 and ERK, providing a measure of pathway inhibition.

-

Principle: This technique separates proteins by size via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the target protein and its phosphorylated form.

-

Protocol Outline:

-

Sample Preparation: Lyse treated and untreated B-cells in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[6][7]

-

Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay) to ensure equal loading.

-

SDS-PAGE: Separate protein lysates on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding. Use a protein-based blocker like Bovine Serum Albumin (BSA) instead of milk, as milk contains phosphoproteins that can increase background.[6][7]

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-PLCγ2 Tyr1217).[8] Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Use a chemiluminescent substrate to visualize the protein bands.

-

Stripping and Re-probing: The membrane can be stripped of the phospho-specific antibody and re-probed with an antibody for the total protein to confirm equal loading.

-

Flow Cytometry for Cell Surface Activation Markers

Flow cytometry is used to quantify the expression of cell surface proteins like CD69 and CD86, which are markers of B-cell activation and are downregulated upon BCR pathway inhibition.

-

Principle: Cells are stained with fluorescently labeled antibodies specific to surface markers. A flow cytometer then passes the cells single-file through a laser, and the emitted fluorescence is detected, allowing for the quantification of marker expression on individual cells.

-

Protocol Outline:

-

Cell Preparation: Obtain single-cell suspensions from blood or tissue.

-

Staining:

-

Washing: Wash the cells to remove unbound antibodies.

-

Data Acquisition: Analyze the stained cells on a flow cytometer. Gate on the B-cell population (e.g., CD19-positive cells) and quantify the percentage of cells expressing the activation markers or the mean fluorescence intensity (MFI).[10]

-

In Vivo Mouse Models of CLL

Animal models are essential for evaluating the in vivo efficacy and pharmacodynamics of this compound.

-

Models:

-

Protocol Outline:

-

Drug Administration: this compound is typically formulated into the drinking water for continuous administration.[1][2]

-

Treatment Period: Mice receive the drug or vehicle control for a specified duration.

-

Pharmacodynamic Analysis: At the end of the treatment period, tissues such as the spleen and peripheral blood are harvested.

-

Endpoint Measurement:

-

Tumor Burden: Assessed by measuring spleen size/weight and the percentage of leukemic cells in various tissues via flow cytometry.[1]

-

Signaling Inhibition: Protein lysates from splenocytes are analyzed by Western blot for phosphorylated BTK, PLCγ2, and ERK.[1]

-

Proliferation: Assessed by immunohistochemistry for proliferation markers like Ki67 in spleen sections.

-

Survival: Overall survival of the treated versus control groups is monitored.[2]

-

-

Conclusion

This compound effectively and selectively inhibits BTK, leading to a profound and sustained disruption of the BCR signaling pathway. This is evidenced by high levels of BTK occupancy, significant reductions in the phosphorylation of downstream signaling molecules, and decreased expression of cellular activation markers. The experimental protocols outlined in this guide provide a framework for the continued investigation of BTK inhibitors and their impact on B-cell biology. This detailed understanding of this compound's mechanism of action is fundamental for its clinical application and the development of future targeted therapies in hematological malignancies.

References

- 1. The Bruton’s tyrosine kinase (BTK) inhibitor this compound demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Bruton Tyrosine Kinase (BTK) Inhibitor this compound Demonstrates Potent On-Target Effects and Efficacy in Two Mouse Models of Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Bioequivalence and Relative Bioavailability Studies to Assess a New this compound Formulation That Enables Coadministration With Proton‐Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 7. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 8. researchgate.net [researchgate.net]

- 9. ulab360.com [ulab360.com]

- 10. advances.umw.edu.pl [advances.umw.edu.pl]

Acalabrutinib's Preclinical In Vivo Pharmacodynamics: A Technical Guide

This in-depth guide explores the pharmacodynamics of acalabrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor, in preclinical in vivo models. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings on its mechanism of action, target engagement, and efficacy, supported by detailed experimental protocols and quantitative data.

Introduction

This compound is a highly selective and potent inhibitor of BTK, a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1] This pathway is fundamental for the survival and proliferation of both normal and malignant B-cells.[2] this compound covalently binds to the cysteine-481 residue in the ATP-binding pocket of BTK, leading to its irreversible inhibition.[1] Its enhanced selectivity compared to the first-generation inhibitor ibrutinib is designed to minimize off-target effects, potentially improving its tolerability.[1][2] Preclinical in vivo studies have been instrumental in characterizing the pharmacodynamic profile of this compound, demonstrating its on-target effects and anti-tumor efficacy in various models of B-cell malignancies.[3][4]

Mechanism of Action and Target Engagement

This compound's primary mechanism of action is the disruption of the BCR signaling pathway through the irreversible inhibition of BTK.[1] This blockade prevents the downstream signaling cascade that promotes B-cell proliferation and survival.

B-Cell Receptor (BCR) Signaling Pathway Inhibition

Upon engagement of the B-cell receptor, a signaling cascade is initiated, with BTK playing a pivotal role. This compound's inhibition of BTK leads to a reduction in the phosphorylation of downstream targets, including phospholipase C gamma 2 (PLCγ2) and extracellular signal-regulated kinase (ERK).[3][5] This ultimately hinders the activation of transcription factors responsible for cell proliferation and survival.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. The Bruton's tyrosine kinase (BTK) inhibitor this compound demonstrates potent on-target effects and efficacy in two mouse models of chronic lympho... [cancer.fr]

- 5. This compound (ACP-196): a selective second-generation BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Acalabrutinib's Impact on NF-κB Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the impact of acalabrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor, on the Nuclear Factor-kappa B (NF-κB) signaling pathway. This compound is a potent and selective inhibitor of BTK, a critical enzyme in the B-cell receptor (BCR) signaling cascade that plays a vital role in the proliferation and survival of malignant B-cells.[1][2] By irreversibly binding to the Cys-481 residue of BTK, this compound effectively disrupts downstream signaling pathways, including the NF-κB, PI3K, and MAPK pathways, ultimately inducing apoptosis and inhibiting cellular proliferation in various B-cell malignancies.[1][2][3]

Mechanism of Action: this compound's Targeted Inhibition of the NF-κB Pathway

This compound's primary mechanism of action involves the irreversible inhibition of BTK.[2] BTK is a key mediator in the BCR signaling pathway, which is constitutively active in many B-cell cancers. Upon BCR activation, BTK is autophosphorylated and, in turn, phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2). This initiates a cascade of signaling events that ultimately leads to the activation of transcription factors, most notably NF-κB.

The NF-κB family of transcription factors plays a central role in regulating the expression of genes involved in inflammation, immunity, cell survival, and proliferation. In many B-cell malignancies, the NF-κB pathway is aberrantly activated, contributing to tumor cell survival and growth. This compound's inhibition of BTK disrupts the signal transduction from the BCR to NF-κB.[1][4] This leads to a significant reduction in the phosphorylation and subsequent activation of key downstream signaling molecules, including IκB kinase (IKK), which is responsible for phosphorylating the inhibitor of NF-κB (IκB). Phosphorylated IκB is then ubiquitinated and degraded, allowing the NF-κB p65/p50 dimer to translocate to the nucleus and initiate the transcription of target genes. By preventing this cascade, this compound effectively dampens NF-κB activity, contributing to its anti-cancer effects.[5]

Quantitative Data on this compound's Impact

The following tables summarize key quantitative data from preclinical and clinical studies, demonstrating the potent inhibitory effect of this compound on BTK and the NF-κB signaling pathway.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Reference |

| BTK IC50 | 5.1 nM | [4] |

| Ibrutinib BTK IC50 (for comparison) | 1.5 nM | [4] |

Table 2: In Vitro Inhibition of BCR Signaling Molecules in Primary CLL Cells

| Molecule | Treatment (1µM this compound) | Median Change from Baseline | p-value | Reference |

| Phospho-BTK (Y551) | 1 hour | -15% | <0.05 | [4] |

| Phospho-PLCγ2 | 1 hour | -32% | 0.005 | [4] |

| Phospho-S6 | 1 hour | -20% | 0.03 | [4] |

| Phospho-NF-κB p65 (S529) | 1 hour | -26% | 0.01 | [4] |

Table 3: Clinical Pharmacodynamic Effects of this compound in CLL Patients

| Molecule | Timepoint | Median Change from Baseline | p-value | Reference |

| Phospho-NF-κB p65 (S529) | Day 3 | -12% | 0.001 | [6] |

| Phospho-NF-κB p65 (S529) | Day 28 | -23% | <0.0001 | [6] |

Table 4: BTK Occupancy in CLL Patients

| Dosing Schedule | Trough BTK Occupancy (Median) | p-value (vs. once daily) | Reference |

| 100 mg Twice Daily | 95.3% | <0.0001 | [6][7] |

| 200 mg Once Daily | 87.6% | - | [6][7] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the impact of this compound on NF-κB signaling.

Immunoblotting for Phosphorylated Signaling Proteins

This protocol is used to detect the phosphorylation status of BTK, PLCγ2, and NF-κB p65.

1. Cell Lysis and Protein Extraction:

-

Treat B-cell lymphoma cell lines or primary patient cells with this compound or vehicle control for the desired time.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge to pellet cell debris and collect the supernatant containing total protein.

2. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

3. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

4. Immunodetection:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for phosphorylated BTK (e.g., pY223), phosphorylated PLCγ2, or phosphorylated NF-κB p65 (e.g., pS536) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

5. Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Flow Cytometry for BTK Occupancy

This protocol measures the percentage of BTK molecules that are covalently bound by this compound.

1. Sample Preparation:

-

Collect peripheral blood mononuclear cells (PBMCs) from patients at various time points after this compound administration.

-

Isolate PBMCs using Ficoll-Paque density gradient centrifugation.

2. Staining:

-

Stain cells with fluorescently labeled antibodies against B-cell markers (e.g., CD19) to identify the target cell population.

-

Fix and permeabilize the cells using a commercial fixation/permeabilization kit.

-

Incubate the cells with a fluorescently labeled probe that binds to the active site of unoccupied BTK.

-

In a parallel sample, incubate with a fluorescently labeled this compound analog to measure total BTK.

3. Data Acquisition and Analysis:

-

Acquire data on a flow cytometer.

-

Gate on the CD19-positive B-cell population.

-

Determine the mean fluorescence intensity (MFI) of the probe binding to unoccupied BTK and the MFI of the this compound analog binding to total BTK.

-

Calculate BTK occupancy as: (1 - (MFI of unoccupied BTK / MFI of total BTK)) * 100%.

Quantitative Real-Time PCR (qRT-PCR) for NF-κB Target Gene Expression

This protocol quantifies the mRNA levels of genes known to be regulated by NF-κB.

1. RNA Extraction and Quantification:

-

Treat cells with this compound or vehicle control.

-

Isolate total RNA using a commercial RNA extraction kit.

-

Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

2. Reverse Transcription:

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit with oligo(dT) or random primers.

3. Quantitative PCR:

-

Prepare a PCR reaction mix containing cDNA template, forward and reverse primers for NF-κB target genes (e.g., CCL3, CCL4, NFKBIA), and a fluorescent dye (e.g., SYBR Green) or a gene-specific TaqMan probe.

-

Perform the qPCR reaction in a real-time PCR cycler.

4. Data Analysis:

-

Determine the cycle threshold (Ct) for each gene.

-

Normalize the Ct values of the target genes to the Ct value of a housekeeping gene (e.g., GAPDH or ACTB).

-

Calculate the relative gene expression changes using the ΔΔCt method.

Conclusion

This compound demonstrates potent and selective inhibition of BTK, leading to significant disruption of the downstream NF-κB signaling pathway. This is evidenced by a reduction in the phosphorylation of key signaling molecules and a decrease in the expression of NF-κB target genes. The high BTK occupancy achieved with twice-daily dosing translates to sustained pathway inhibition. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the nuanced effects of this compound and other BTK inhibitors on NF-κB signaling, contributing to a deeper understanding of their therapeutic mechanisms and the development of more effective cancer therapies.

References

- 1. licorbio.com [licorbio.com]

- 2. benchchem.com [benchchem.com]

- 3. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Electrophoretic mobility shift assay analysis of NFκB transcriptional regulation by nuclear IκBα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. med.upenn.edu [med.upenn.edu]

- 6. indigobiosciences.com [indigobiosciences.com]

- 7. Flow cytometry assessment of intracellular BTK expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Acalabrutinib selectivity profile for BTK versus other kinases

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the kinase selectivity profile of acalabrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor. By exploring its on-target potency and off-target activities, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to understand its therapeutic mechanism and potential for adverse effects. This compound was developed to improve upon the first-generation BTK inhibitor, ibrutinib, by offering enhanced selectivity and, consequently, a potentially better-tolerated safety profile.[1][2] This guide delves into the quantitative data that substantiates this claim, details the experimental methodologies used to generate this data, and visualizes the key signaling pathways and experimental workflows.

Quantitative Kinase Inhibition Profile

This compound is a potent and highly selective covalent inhibitor of BTK.[3] It forms a covalent bond with cysteine residue 481 (Cys481) in the ATP-binding pocket of BTK, leading to irreversible inhibition.[3] Its selectivity is a key differentiator from the first-generation inhibitor, ibrutinib, which is known to inhibit several other kinases, leading to off-target effects.[1][2][4][5]

Biochemical Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound against BTK and a panel of other kinases, providing a quantitative comparison of its on-target and off-target activities.

| Kinase Target | This compound IC50 (nM) | Kinase Family | Relevance |

| BTK | 5.1 | TEC Family | Primary Target |

| ITK | >1000 | TEC Family | Off-target, T-cell function |

| TEC | 19 | TEC Family | Off-target |

| BMX | 31 | TEC Family | Off-target |

| TXK | 3.4 | TEC Family | Off-target |

| EGFR | >10000 | Receptor Tyrosine Kinase | Off-target, potential for skin toxicities, diarrhea |

| BLK | 5.3 | SRC Family | Off-target |

| JAK3 | >10000 | JAK Family | Off-target |

Table 1: IC50 values of this compound against a selection of kinases. Data sourced from biochemical assays.[6]

Kinome-wide Selectivity

To assess the broader selectivity of this compound, kinome-wide scanning technologies are employed. These assays screen the compound against a large panel of kinases at a single, high concentration to identify potential off-target interactions.

| Assay Platform | Number of Kinases Screened | This compound Concentration | Percentage of Kinases Inhibited >65% |

| KINOMEscan® | 395 (non-mutant) | 1 µM | 1.5% |

Table 2: Summary of this compound's performance in a kinome-wide selectivity screen.[3][4]

The results from the KINOMEscan® profiling demonstrate the high selectivity of this compound, with only a small fraction of the human kinome being significantly inhibited at a concentration of 1 µM.[3][4] In contrast, the first-generation BTK inhibitor, ibrutinib, has been shown to inhibit a larger number of kinases under similar conditions. Specifically, this compound shows minimal inhibition of kinases such as ITK and those in the EGFR family, which are known off-targets of ibrutinib and are associated with certain adverse events.[7]

Key Signaling Pathways

Understanding the signaling pathways in which BTK and its potential off-targets are involved is crucial for interpreting the biological consequences of kinase inhibition.

BTK Signaling Pathway in B-Cells

BTK is a critical component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is recruited to the plasma membrane and phosphorylated, initiating a signaling cascade that ultimately leads to B-cell proliferation, survival, and differentiation. This compound's inhibition of BTK effectively blocks these downstream signals.

Caption: Simplified BTK signaling pathway in B-cells and the point of inhibition by this compound.

Experimental Protocols

The data presented in this guide were generated using established biochemical and cellular assays. The following sections provide an overview of these methodologies.

Biochemical Kinase Assays

Biochemical assays are utilized to determine the direct inhibitory activity of a compound against a purified kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified kinases.

General Methodology:

-

Enzyme and Substrate Preparation: Recombinant human kinases and their specific peptide substrates are prepared in an appropriate buffer solution.

-

Compound Dilution: this compound is serially diluted to create a range of concentrations.

-

Kinase Reaction: The kinase, its substrate, and ATP are incubated with the various concentrations of this compound in a microplate. The reaction is typically allowed to proceed for a set time at room temperature.

-

Detection: The amount of phosphorylated substrate is quantified. Several detection methods can be used, including:

-

Radiometric Assays: Utilize radioactively labeled ATP (³²P-ATP or ³³P-ATP), and the incorporation of the radioactive phosphate into the substrate is measured.

-

Fluorescence-Based Assays (e.g., Z'-LYTE™, LanthaScreen™): These assays employ FRET (Förster Resonance Energy Transfer) or TR-FRET (Time-Resolved FRET) to detect the phosphorylation event.[6]

-

-

Data Analysis: The raw data is converted to percent inhibition relative to a control with no inhibitor. The IC50 values are then calculated by fitting the concentration-response data to a four-parameter logistic curve.[6]

Caption: General workflow for a biochemical kinase inhibition assay.

KINOMEscan® Competitive Binding Assay

The KINOMEscan® platform is a high-throughput method used to profile the selectivity of a compound against a large number of kinases.

Objective: To assess the selectivity of this compound across a broad panel of human kinases.

Methodology:

-

Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.

-

Competitive Binding: DNA-tagged kinases are incubated with the immobilized ligand in the presence of the test compound (this compound). This compound competes with the immobilized ligand for binding to the kinase's active site.

-

Quantification: The amount of DNA-tagged kinase that remains bound to the immobilized ligand is quantified using qPCR. A lower amount of bound kinase indicates a stronger interaction between this compound and the kinase.

-

Data Analysis: The results are typically reported as the percentage of the control (%Ctrl), where a lower percentage indicates a higher degree of binding and therefore greater inhibition.

Caption: Workflow for the KINOMEscan® competitive binding assay.

Conclusion

The data presented in this technical guide underscore the high selectivity of this compound for its primary target, BTK. The quantitative IC50 values and the broad kinome screening results demonstrate minimal off-target activity against a wide range of other kinases.[3][6] This differentiated selectivity profile, particularly when compared to the first-generation BTK inhibitor ibrutinib, is thought to contribute to its favorable safety profile observed in clinical settings.[4][5] For researchers and drug development professionals, the detailed understanding of this compound's kinase selectivity is paramount for ongoing research, the design of new clinical trials, and the development of next-generation kinase inhibitors.

References

- 1. drugtargetreview.com [drugtargetreview.com]

- 2. researchgate.net [researchgate.net]

- 3. ashpublications.org [ashpublications.org]

- 4. Kinase Selectivity | CALQUENCE® (this compound) 100 mg tablets | For HCPs [calquencehcp.com]

- 5. Comparison of this compound, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. The Bruton’s tyrosine kinase (BTK) inhibitor this compound demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Acalabrutinib's Off-Target Kinase Activity in Cellular Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the off-target kinase activity of Acalabrutinib, a second-generation, potent, and highly selective Bruton tyrosine kinase (BTK) inhibitor.[1][2] this compound was developed to minimize the off-target effects observed with the first-in-class BTK inhibitor, ibrutinib, thereby potentially improving its tolerability.[1] This document summarizes quantitative data from cellular assays, details relevant experimental protocols, and visualizes key signaling pathways to offer a deeper understanding of this compound's selectivity profile.

Executive Summary

This compound demonstrates a high degree of selectivity for BTK with minimal off-target activity in cellular assays.[1][3] Compared to the first-generation inhibitor ibrutinib, this compound shows significantly less inhibition of kinases in the TEC and EGFR families, as well as SRC family kinases.[4][5][6] This enhanced selectivity is attributed to its distinct molecular structure and binding kinetics. The clinical relevance of these preclinical findings is under continuous investigation, but the reduced off-target activity is hypothesized to contribute to a more favorable safety profile.[7]

Data Presentation: Comparative Off-Target Kinase Inhibition

The following tables summarize the half-maximal inhibitory concentrations (IC50) and half-maximal effective concentrations (EC50) of this compound against various kinases in cellular assays. Data for other BTK inhibitors are included to provide a comparative context for its selectivity. Higher IC50/EC50 values for non-BTK kinases indicate greater selectivity.

Table 1: this compound vs. Spebrutinib - Off-Target Kinase Inhibition (IC50, nM)

| Kinase Target | This compound IC50 (nM) | Spebrutinib IC50 (nM) | Kinase Family | Relevance |

| BTK | 5.1 | 0.5 | TEC Family | Primary Target |

| ITK | >1000 | <1 | TEC Family | Off-target, T-cell function |

| TEC | 19 | 3.2 | TEC Family | Off-target |

| BMX | 31 | 1.1 | TEC Family | Off-target |

| TXK | 3.4 | 0.8 | TEC Family | Off-target |

| EGFR | >10000 | 4700 | Receptor Tyrosine Kinase | Off-target, potential for skin/GI toxicities |

| BLK | 5.3 | 1.4 | SRC Family | Off-target |

| JAK3 | >10000 | 31 | JAK Family | Off-target |

Data sourced from biochemical assays presented for comparative purposes.[4]

Table 2: this compound vs. Other BTK Inhibitors - Off-Target Cellular Activity (EC50, µM)

| Cellular Assay Target | This compound EC50 (µM) | Ibrutinib EC50 (µM) | Zanubrutinib EC50 (µM) | Spebrutinib EC50 (µM) | Tirabrutinib EC50 (µM) |

| EGFR Phosphorylation | >10 | 0.07 | 0.39 | 4.7 | >10 |

| T-Cell Activation | >10 | <1 | <1 | <1 | >10 |

This table highlights this compound's minimal off-target inhibition in cellular assays for EGFR and T-cell receptor signaling pathways.[3]

Signaling Pathways and Inhibition Mechanisms

The following diagrams illustrate the primary B-Cell Receptor (BCR) signaling pathway targeted by this compound and a key off-target pathway, the Epidermal Growth Factor Receptor (EGFR) pathway, which is more potently inhibited by less selective BTK inhibitors.

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing findings on kinase selectivity. Below are generalized protocols for key cellular assays used to evaluate the off-target activity of this compound.

Cellular EGFR Phosphorylation Assay

Objective: To determine the effect of BTK inhibitors on EGF-induced EGFR phosphorylation in a cellular context.

Methodology:

-

Cell Culture: A431 cells (human epidermoid carcinoma cell line with high EGFR expression) are cultured in appropriate media and seeded into multi-well plates.

-

Compound Incubation: Cells are pre-incubated with serial dilutions of this compound or other BTK inhibitors for a specified period (e.g., 1-2 hours).

-

Stimulation: Cells are stimulated with Epidermal Growth Factor (EGF) to induce EGFR phosphorylation.

-

Lysis: Following stimulation, cells are lysed to extract proteins.

-

Detection: Phosphorylated EGFR (pEGFR) levels are quantified using methods such as ELISA or Western Blot, with antibodies specific to phosphorylated tyrosine residues (e.g., Y1068, Y1173).[8]

-

Data Analysis: The concentration of the inhibitor that reduces pEGFR levels by 50% (EC50) is calculated by fitting the data to a dose-response curve. This compound shows an EC50 >10 µM in this assay, indicating a lack of significant off-target EGFR inhibition.[3]

T-Cell Receptor (TCR) Activation Assay

Objective: To assess the off-target inhibition of kinases involved in T-cell signaling, such as ITK and TXK.

Methodology:

-

Cell Lines/Primary Cells: Jurkat T-cells or primary human peripheral T-cells are used.[3]

-

Compound Incubation: Cells are pre-treated with various concentrations of the BTK inhibitors.

-

TCR Stimulation: T-cell activation is induced via TCR stimulation (e.g., using anti-CD3/CD28 antibodies).

-

Endpoint Measurement: Off-target activity is assessed by measuring downstream markers of T-cell activation, such as:

-

Data Analysis: EC50 values are determined based on the inhibition of the measured activation marker. This compound does not inhibit TCR-mediated activation of T-cells at concentrations up to 10 µM.[3]

Broad Kinase Profiling (e.g., KINOMEscan™)

Objective: To screen an inhibitor against a large panel of kinases to obtain a broad view of its selectivity.

Methodology:

-

Assay Principle: This is typically a competitive binding assay.[7] The test compound (this compound) competes with a tagged, broadly active ligand for binding to a large panel of immobilized kinases.[4]

-

Incubation: this compound is incubated at a fixed concentration (e.g., 1 µM) with the kinase panel.[7]

-

Quantification: The amount of tagged ligand displaced by this compound is measured, often using quantitative PCR (qPCR) for a DNA tag.[4]

-

Data Analysis: Results are often reported as a percentage of the control signal (%Ctrl). A lower %Ctrl indicates stronger binding and inhibition. A common threshold for a significant "hit" is >65% inhibition.[4][7] In a screen of 395 kinases, this compound at 1 µM showed minimal binding outside of BTK, demonstrating a high degree of selectivity.[9]

Conclusion

The data from a range of cellular assays consistently demonstrate that this compound is a highly selective BTK inhibitor with minimal off-target activity.[1][2] Unlike first-generation inhibitors, it shows negligible effects on key signaling kinases such as EGFR and ITK at clinically relevant concentrations.[3][5] This high selectivity, confirmed through broad kinome profiling and specific cellular functional assays, is a key differentiating feature of this compound. For drug development professionals and researchers, this refined selectivity profile underscores the potential for a wider therapeutic window and a more manageable safety profile, providing a strong rationale for its use in B-cell malignancies.[1][4]

References

- 1. This compound: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound shows less off-target activity in mantle cell lymphoma | MDedge [mdedge.com]

- 3. ashpublications.org [ashpublications.org]

- 4. benchchem.com [benchchem.com]

- 5. Comparison of this compound, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Kinase Selectivity | CALQUENCE® (this compound) 100 mg tablets | For HCPs [calquencehcp.com]

- 8. selleckchem.com [selleckchem.com]

- 9. The Bruton’s tyrosine kinase (BTK) inhibitor this compound demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Acalabrutinib's Role in Inducing Apoptosis in B-Cell Malignancies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acalabrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor, represents a significant advancement in the targeted therapy of B-cell malignancies such as Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL).[1][2] Its high selectivity and potent, irreversible inhibition of BTK disrupt key survival signals, leading to the induction of apoptosis in malignant B-cells. This technical guide provides an in-depth examination of the molecular mechanisms by which this compound triggers programmed cell death, supported by quantitative data, detailed experimental protocols, and visual representations of the critical signaling pathways involved.

Introduction: Targeting the B-Cell Receptor Pathway

The B-cell receptor (BCR) signaling pathway is a cornerstone of B-cell development, survival, and proliferation.[1][3] In many B-cell malignancies, this pathway is constitutively active, providing malignant cells with relentless pro-survival and proliferative signals.[1] BTK, a non-receptor tyrosine kinase, is a critical enzyme in this cascade.[1] Upon BCR activation, BTK activates downstream effectors, including Phospholipase C gamma 2 (PLCγ2), which ultimately leads to the activation of transcription factors like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK) such as ERK.[4][5] These pathways are vital for the survival and proliferation of malignant B-cells.[4]

This compound was developed as a highly selective and potent BTK inhibitor to specifically counteract this dependency.[2][3] Unlike the first-generation inhibitor ibrutinib, this compound exhibits minimal off-target activity, leading to a more favorable tolerability profile.[1][2][6][7] Its primary mechanism of antitumor activity is the induction of apoptosis, or programmed cell death.[1]

Core Mechanism of Action: Irreversible BTK Inhibition

This compound functions as a covalent, irreversible inhibitor of BTK.[8] It possesses a reactive butynamide group that forms a covalent bond with the cysteine residue at position 481 (Cys481) within the ATP-binding site of the BTK enzyme.[1][6][7][9] This irreversible binding permanently inactivates the kinase, effectively shutting down the BCR signaling cascade.[1][8] The disruption of these survival signals tips the cellular balance towards apoptosis.[1][4]

Induction of Apoptosis: Molecular Consequences of BTK Inhibition

By blocking BTK, this compound prevents the activation of key downstream pro-survival pathways.[10] This disruption leads to a decrease in the expression of anti-apoptotic proteins, such as those in the B-cell lymphoma-2 (Bcl-2) family, and the subsequent activation of the intrinsic mitochondrial apoptotic pathway.[3][11][12]

Studies have shown that BTK inhibition enhances mitochondrial BCL-2 dependence in CLL cells.[11] this compound treatment leads to the downregulation of Mcl-1, an anti-apoptotic Bcl-2 family member, and subsequent cleavage of Poly (ADP-ribose) polymerase (PARP) and caspase-3, which are hallmark events of apoptosis.[12][13]

Quantitative Data on this compound-Induced Apoptosis

The pro-apoptotic effects of this compound have been quantified across various B-cell malignancy models. While specific percentages vary by cell type and experimental conditions, a consistent dose-dependent increase in apoptosis is observed.

| Cell Type | Drug Concentration (μM) | Time Point (hours) | Outcome | Reference |

| Primary CLL Cells | 1 | 48 | Significant induction of apoptosis (cleaved PARP) | [12] |

| Primary CLL Cells | 1 | 24, 48, 72 | Modest but significant increase in apoptosis vs. control | [13] |

| Primary CLL Cells | 3 | 24, 48, 72 | Modest but significant increase in apoptosis vs. control | [13] |

| Canine Lymphoma (CLBL1) | 1 | 72 | Significant decrease in cell viability and proliferation | [14] |

| Human CLL Splenocytes (in vivo) | N/A (oral dosing) | 3 weeks | 50% median reduction in Ki67+ (proliferating) cells | [15] |

Note: In comparative studies, ibrutinib often induced slightly higher rates of apoptosis in vitro, though the differences were modest.[13] However, this compound's increased selectivity may contribute to better overall therapeutic outcomes in vivo.[6][7]

Modulation of Downstream Signaling Molecules

The on-target effect of this compound is evident in the reduced phosphorylation of key signaling proteins downstream of BTK.

| Protein Target | Cell Model | Median Change from Baseline | Significance (P-value) | Reference |

| p-PLCγ2 | TCL1 Mouse Model | -32% | 0.005 | [15] |

| p-S6 | TCL1 Mouse Model | -20% | 0.03 | [15] |

| p-NF-κB (p65) | TCL1 Mouse Model | -26% | 0.01 | [15] |

| p-BTK | Primary CLL Cells | -15% | <0.05 | [15] |

Experimental Protocols & Methodologies

Assessing the pro-apoptotic activity of this compound involves a series of well-established cellular and molecular biology techniques.

Cell Viability and Apoptosis Assays

Objective: To quantify the extent of apoptosis and reduction in cell viability in B-cell malignancy cell lines or primary cells following this compound treatment.

Detailed Protocol: Annexin V/Propidium Iodide (PI) Staining

-

Cell Culture: Culture primary CLL cells or cell lines (e.g., JeKo-1, Z-138) in appropriate media.[16]

-

Treatment: Seed cells (e.g., 1 x 10^6 cells in a 6-well plate) and treat with varying concentrations of this compound (e.g., 1 µM) or a vehicle control (DMSO) for a specified time (e.g., 48 hours).[12][16]

-

Harvesting: Collect cells by centrifugation.[17] For adherent cells, use a gentle dissociation agent like trypsin first.[17]

-

Washing: Wash the cell pellet with cold Phosphate-Buffered Saline (PBS).[17]

-

Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add fluorescently-labeled Annexin V (e.g., FITC) and a viability dye like PI, following the manufacturer's instructions (e.g., BD Biosciences FITC Annexin V Apoptosis Detection Kit).[17][18]

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells promptly using a flow cytometer.[18] Quantify the percentage of cells in each quadrant: live, early apoptotic, and late apoptotic/necrotic.[17]

Western Blotting for Apoptotic Markers

Objective: To detect changes in the expression and cleavage of key proteins involved in the BCR signaling and apoptosis pathways.

Detailed Protocol:

-

Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

-

Quantification: Determine protein concentration using a BCA or Bradford assay to ensure equal loading.

-

Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., p-BTK, total BTK, cleaved PARP, cleaved Caspase-3, Mcl-1, β-actin).

-

Washing & Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin).

Conclusion and Therapeutic Implications

This compound's clinical efficacy in B-cell malignancies is fundamentally linked to its ability to potently and selectively inhibit BTK, thereby disrupting the pro-survival BCR signaling that these cancers depend on.[1][4] This disruption effectively shuts down downstream pathways involving PLCγ2, ERK, and NF-κB, leading to a decrease in anti-apoptotic protein expression and the induction of programmed cell death.[12][15] The high selectivity of this compound minimizes off-target effects, offering a significant advantage in clinical settings.[1][7] Furthermore, understanding that BTK inhibition primes cells for apoptosis provides a strong rationale for combination therapies, such as pairing this compound with Bcl-2 inhibitors like venetoclax, to achieve deeper and more durable responses in patients.[1][3][11]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]